2,6-Dimethyl-6-hepten-2-ol 2,6-Dimethyl-6-hepten-2-ol
Brand Name: Vulcanchem
CAS No.: 32779-58-1
VCID: VC3881841
InChI: InChI=1S/C9H18O/c1-8(2)6-5-7-9(3,4)10/h10H,1,5-7H2,2-4H3
SMILES: CC(=C)CCCC(C)(C)O
Molecular Formula: C9H18O
Molecular Weight: 142.24 g/mol

2,6-Dimethyl-6-hepten-2-ol

CAS No.: 32779-58-1

Cat. No.: VC3881841

Molecular Formula: C9H18O

Molecular Weight: 142.24 g/mol

* For research use only. Not for human or veterinary use.

2,6-Dimethyl-6-hepten-2-ol - 32779-58-1

Specification

CAS No. 32779-58-1
Molecular Formula C9H18O
Molecular Weight 142.24 g/mol
IUPAC Name 2,6-dimethylhept-6-en-2-ol
Standard InChI InChI=1S/C9H18O/c1-8(2)6-5-7-9(3,4)10/h10H,1,5-7H2,2-4H3
Standard InChI Key ICHVSYBMEODCOO-UHFFFAOYSA-N
SMILES CC(=C)CCCC(C)(C)O
Canonical SMILES CC(=C)CCCC(C)(C)O

Introduction

Key Findings

2,6-Dimethyl-6-hepten-2-ol (CAS 32779-58-1) is a branched unsaturated alcohol with the molecular formula C₉H₁₈O. It is characterized by a tertiary alcohol group and a terminal double bond, contributing to its utility in organic synthesis and industrial applications. This compound exhibits a density of 0.844–0.845 g/mL, a refractive index of 1.444–1.449, and a boiling point estimated at 490.83 K (217.68°C) via computational methods . Its synthesis often involves Grignard reactions or catalytic hydrogenation, with industrial patents emphasizing cost-effective pathways . Safety data classify it as a skin and eye irritant under GHS standards .

Structural and Molecular Characteristics

Molecular Formula and Connectivity

The molecular structure of 2,6-dimethyl-6-hepten-2-ol is defined by the formula C₉H₁₈O, with a molecular weight of 142.24 g/mol . Key structural features include:

  • A tertiary alcohol group at the C2 position.

  • A methyl-substituted double bond at the C6 position.

  • Two methyl branches at C2 and C6, enhancing steric hindrance.

The SMILES notation (CC(=C)CCCC(C)(C)O) and InChIKey (ICHVSYBMEODCOO-UHFFFAOYSA-N) provide unambiguous representations of its connectivity .

Spectroscopic Identification

  • Gas Chromatography (GC): On a SE-30 capillary column, the compound exhibits a Kovats retention index of 995.7 at 100°C .

  • Mass Spectrometry (MS): Characteristic fragments include m/z 59 (base peak), 109, and 41, corresponding to cleavage near the alcohol and double-bond groups .

Synthesis and Industrial Production

Grignard Reaction Pathways

A patented method (CN100516010C) utilizes benzyl magnesium chloride/bromide as an initiator for preparing methyl Grignard reagents. Subsequent reaction with 2-methyl-2-hepten-6-ketone yields the target alcohol after catalytic hydrogenation . Key advantages include:

  • High yield (>95%) under mild conditions.

  • Low toxicity compared to traditional initiators like iodine .

Alternative Synthetic Routes

Chinese patent CN101016233A describes a three-step process:

  • Reduction of 6-methyl-5-hepten-2-ketone using aluminum isopropoxide.

  • Halogenation with reagents like PCl₃ or PBr₃.

  • Grignard addition with methyl formate, achieving a total yield of 37–95% .

Physicochemical Properties

Thermodynamic Parameters

PropertyValueUnitSource
ΔfG° (formation)-29.79kJ/molJoback method
ΔfH° (gas phase)-274.43kJ/molJoback method
Boiling point (T_boil)490.83KJoback method
Density (20°C)0.844–0.845g/mLExperimental
Refractive index (n²⁰/D)1.444–1.449-Experimental

Solubility and Partitioning

  • logP (octanol/water): 2.504, indicating moderate hydrophobicity .

  • Water solubility (log10WS): -2.82, classifying it as poorly water-soluble .

Applications in Industry and Research

Flavor and Fragrance Industry

The compound’s fruity, floral odor profile makes it valuable in perfumery. It serves as a precursor for 2,6-dimethyl-5-heptenal (melonal), a cucumber-like flavorant .

Organic Synthesis Intermediate

Its tertiary alcohol and olefin groups enable transformations such as:

  • Esterification for plasticizers.

  • Epoxidation for polymer cross-linking agents .

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